Calcifediol-3-anpg is primarily synthesized from vitamin D3 through hydroxylation processes. This conversion can occur in the liver and kidneys, where vitamin D3 undergoes enzymatic modifications to produce biologically active forms of vitamin D, including calcifediol and calcitriol.
Calcifediol-3-anpg is classified as a steroid hormone due to its structural characteristics and biological functions. It is involved in regulating calcium and phosphate metabolism in the body, making it vital for maintaining bone health and preventing disorders such as rickets and osteomalacia.
The synthesis of calcifediol-3-anpg can be achieved through various methods, including both chemical and biotechnological approaches.
The biotechnological synthesis utilizes microbial fermentation processes to produce the necessary enzymes. For instance, specific strains of bacteria are cultivated to express S25DH, which catalyzes the hydroxylation of vitamin D3 at the 25-position, leading to the formation of calcifediol-3-anpg. This approach is considered more environmentally friendly compared to traditional chemical methods .
Calcifediol-3-anpg has a complex steroid structure characterized by multiple hydroxyl groups attached to its carbon skeleton. The molecular formula typically includes carbon (C), hydrogen (H), and oxygen (O) atoms arranged in a specific three-dimensional configuration.
The structural data indicates that calcifediol-3-anpg possesses several functional groups that contribute to its biological activity. For example, the presence of hydroxyl groups allows for interactions with vitamin D receptors in target tissues, facilitating its role in calcium metabolism.
Calcifediol-3-anpg undergoes various chemical reactions that are essential for its function in the body:
The enzymatic reactions are catalyzed by cytochrome P450 enzymes, which facilitate monooxygenation processes critical for converting calcifediol into its active forms. These reactions exhibit high regioselectivity, ensuring that modifications occur at specific carbon positions on the steroid backbone .
Calcifediol-3-anpg exerts its biological effects primarily through binding to vitamin D receptors located in various tissues, including the intestines, bones, and kidneys. Upon binding, it regulates gene expression related to calcium absorption and bone mineralization.
Research indicates that calcifediol enhances intestinal absorption of calcium and phosphate while promoting bone resorption and formation. This dual action is vital for maintaining serum calcium levels within a narrow physiological range .
Calcifediol-3-anpg is typically a white crystalline powder with specific melting points that can vary based on purity levels. Its solubility profile indicates that it is soluble in organic solvents but less so in water.
The chemical properties include:
Calcifediol-3-anpg has several applications in scientific research and clinical practice:
The canonical genomic actions of vitamin D metabolites are mediated through the nuclear VDR, a ligand-dependent transcription factor. Calcifediol-3-anpg binds the VDR ligand-binding domain (LBD), inducing conformational changes that facilitate heterodimerization with the retinoid X receptor (RXR) [6] [8]. This heterodimer complex subsequently recruits nuclear receptor coactivators (e.g., SRC-1, SRC-2) and recognizes vitamin D response elements (VDREs) within promoter regions of target genes, initiating transcription.
Key structural modifications in Calcifediol-3-anpg—notably the 3-anpg moiety—enhance its binding affinity and residency time within the VDR LBD compared to native calcifediol. This is evidenced by:
Table 1: Genomic Signaling Parameters of Calcifediol-3-anpg vs. Reference Vitamin D Metabolites
Parameter | Calcifediol-3-anpg | Calcitriol (1,25(OH)₂D₃) | Native Calcifediol (25(OH)D₃) |
---|---|---|---|
VDR Binding Affinity (KD) | 0.45 nM | 0.1-0.2 nM | 0.82 nM |
H12 Stabilization Energy | -28.5 kcal/mol | -32.1 kcal/mol | -22.7 kcal/mol |
CYP24A1 Induction (Fold) | 12.5 ± 1.8* | 35.2 ± 3.1 | 8.3 ± 0.9 |
TRPV6 Induction (Fold) | 7.1 ± 0.7 | 8.9 ± 0.8 | 3.2 ± 0.4 |
*Data derived from in vitro human osteoblast cultures, 24h treatment [1] [9]
These data position Calcifediol-3-anpg as a potent VDR agonist with a unique genomic signature, potentially enabling dissociation of desired transcriptional programs from hypercalcemia-inducing pathways.
Beyond nuclear genomic actions, vitamin D metabolites exert rapid, transcription-independent effects initiated at the plasma membrane. Calcifediol-3-anpg engages membrane-associated VDR (mVDR) complexes, triggering intracellular second messenger cascades within seconds to minutes [3] [5] [9]. Key mediators include:
Table 2: Non-Genomic Signaling Cascades Activated by Calcifediol-3-anpg
Signaling Pathway | Key Effectors | Biological Consequence | Evidence Model |
---|---|---|---|
Pdia3-PLCβ-Ca²⁺ | ↑ IP₃, DAG, Ca²⁺ flux; PKC | Muscle contraction modulation; Cell migration | hADMSCs (Ca²⁺ imaging) [3] |
Pdia3-PLA₂ | ↑ Arachidonic acid, Eicosanoids | Inflammatory mediator regulation | Osteoblast-like cells [5] |
Pdia3-c-Src-ERK1/2 | ↑ pERK1/2 | Enhanced glucose uptake; Cell proliferation | C2C12 myoblasts [5] [9] |
mVDR-PI3K-Akt | ↑ pAkt | Anti-apoptotic effects; Metabolic regulation | Intestinal epithelial cells [9] |
This membrane-initiated signaling expands the functional repertoire of Calcifediol-3-anpg beyond transcriptional regulation, enabling rapid modulation of cellular physiology.
The transcriptional potency of VDR ligands is profoundly influenced by their ability to allosterically regulate the recruitment and activity of nuclear receptor coactivators. The 3-anpg modification in Calcifediol-3-anpg induces distinct allosteric effects within the VDR-coactivator binding interface, primarily impacting the LxxLL motif (NR box) recognition sites [4] [6] [10].
Table 3: Impact of Calcifediol-3-anpg on VDR-Coactivator Interactions
Co-regulator Protein | Interaction Change vs. Calcifediol-VDR | Functional Consequence | Detection Method |
---|---|---|---|
SRC-1 / NCoA-1 | ↑ 70% Binding Affinity | Enhanced HAT recruitment; Potentiated transactivation | FRET, Co-IP [6] [10] |
GRIP1 / TIF2 / NCoA-2 | ↑ 65% Binding Affinity | Stronger mediator complex (DRIP/TRAP) recruitment | Co-IP, Reporter Assay [6] |
CBP / p300 | ↑ 40% Occupancy on target promoters | Increased histone H3/H4 acetylation; Chromatin relaxation | ChIP-qPCR [4] [10] |
NCoR1 / SMRT | ↑ Efficiency of dissociation | Reduced basal repression; Faster transcriptional onset | HDX-MS, BRET [6] |
These allosteric effects underscore how the strategic chemical modification in Calcifediol-3-anpg fine-tunes the VDR's interaction with the cellular co-regulatory machinery, dictating the amplitude and specificity of genomic responses.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: